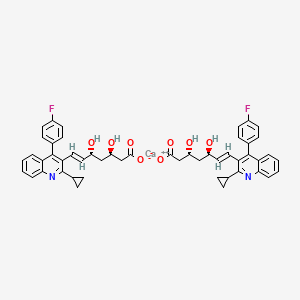

Calcium (3R,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calcium (3R,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate is a complex organic compound that has garnered significant interest in the scientific community This compound is notable for its unique structure, which includes a quinoline moiety, a cyclopropyl group, and a fluorophenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Calcium (3R,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate typically involves a multi-step process. One of the key intermediates in its synthesis is 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde. The synthetic route includes:

Suzuki–Miyaura coupling: This step involves the coupling of 4-bromoquinoline with a boronic acid derivative to form the quinoline core.

Minisci C–H alkylation: This reaction introduces the cyclopropyl group into the quinoline core.

Oxidation Heck coupling: This step involves the formation of the acrylaldehyde moiety.

Industrial Production Methods

The industrial production of this compound focuses on optimizing the reaction conditions to ensure high yield and purity. The process is designed to be scalable and environmentally friendly, incorporating green chemistry principles to minimize waste and energy consumption .

化学反応の分析

Types of Reactions

Calcium (3R,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate undergoes various types of chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This reaction can reduce the double bonds in the hept-6-enoate moiety.

Substitution: This reaction can replace specific functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

科学的研究の応用

Pharmacological Properties

1.1 Mechanism of Action

Pitavastatin functions primarily as a HMG-CoA reductase inhibitor , which is crucial in cholesterol biosynthesis. By inhibiting this enzyme, the compound effectively lowers low-density lipoprotein (LDL) cholesterol levels and raises high-density lipoprotein (HDL) cholesterol levels in the bloodstream. This mechanism makes it a valuable agent in managing dyslipidemia and reducing cardiovascular risks.

1.2 Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds, including those related to Pitavastatin, exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains .

Therapeutic Applications

2.1 Cardiovascular Diseases

Pitavastatin is primarily used for its lipid-lowering effects in patients with hyperlipidemia. Clinical trials have demonstrated its efficacy in reducing the incidence of major cardiovascular events among patients with a history of heart disease or those at high risk .

2.2 Anticancer Properties

Emerging research highlights the anticancer potential of calcium (3R,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate. Studies suggest that statins may inhibit cancer cell proliferation and induce apoptosis in certain cancer types by modulating pathways involved in cell growth and survival .

2.3 Metabolic Disorders

The compound has also been investigated for its role in managing metabolic syndrome components, such as insulin resistance and obesity. Its ability to improve lipid profiles and possibly influence glucose metabolism positions it as a candidate for broader metabolic disorder interventions .

Synthesis and Characterization

3.1 Synthetic Pathways

The synthesis of this compound involves several steps that include the formation of the quinoline ring and subsequent modifications to introduce hydroxyl groups and cyclopropyl substituents. The detailed synthetic routes have been documented in various studies highlighting efficiency and yield optimization .

3.2 Characterization Techniques

Characterization of this compound typically employs methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity .

Case Studies

作用機序

The mechanism of action of Calcium (3R,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

類似化合物との比較

Similar Compounds

Pitavastatin: A cholesterol-lowering agent with a similar quinoline core.

Atorvastatin: Another statin with a different side chain but similar biological activity.

Rosuvastatin: A statin with a sulfonamide group, differing in its pharmacokinetic properties.

Uniqueness

Calcium (3R,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

生物活性

Calcium (3R,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate, often referred to as a calcium salt of a quinoline derivative, exhibits significant biological activity primarily in the realm of pharmacology and medicinal chemistry. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of parasitic infections and possibly in cancer therapy.

- Molecular Formula : C₅₀H₄₆CaF₂N₂O₈

- Molecular Weight : 880.98 g/mol

- CAS Number : 254452-88-5

This compound functions through several mechanisms:

- Inhibition of Protein Kinases : It has been shown to inhibit specific protein kinases such as TgCDPK1, which is crucial for the proliferation of Toxoplasma gondii and other related parasites. The inhibition occurs through competitive binding within the kinase's active site, preventing substrate phosphorylation necessary for parasite survival .

- Antiparasitic Activity : Studies indicate that this compound exhibits low nanomolar potency against T. gondii, with an effective concentration (EC50) reported at approximately 0.089 μM. This suggests that it could serve as a potent antiparasitic agent, particularly in treating infections caused by this pathogen .

- Pharmacokinetics : The pharmacokinetic profile of this compound reveals promising attributes such as improved solubility and bioavailability compared to its analogs. For instance, one variant demonstrated an oral clearance rate significantly lower than that of traditional treatments, indicating prolonged systemic exposure and potentially enhanced efficacy .

Table 1: Summary of Biological Activities

Case Studies

- Efficacy Against Toxoplasmosis : In a controlled study involving murine models infected with T. gondii, administration of the compound resulted in a significant reduction in parasitic load compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent for managing toxoplasmosis .

- Comparative Analysis with Other Quinoline Derivatives : A comparative study assessed various quinoline derivatives' efficacy against T. gondii. This compound outperformed several analogs in terms of both potency and pharmacokinetic properties, suggesting its superiority as a lead compound for further development .

特性

IUPAC Name |

calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19+;/m00./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGYHLPFVJEAOC-YHMHGUCLSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H46CaF2N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。